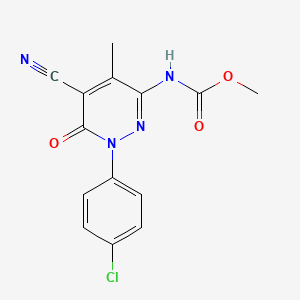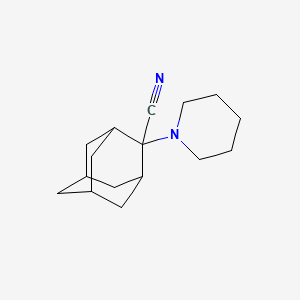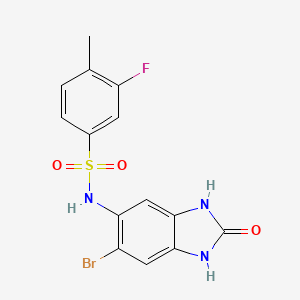![molecular formula C18H22N8O3S2 B11489498 N-[5-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B11489498.png)
N-[5-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of N-[5-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the Butoxyphenyl Group: The butoxyphenyl group can be introduced through nucleophilic substitution reactions.
Attachment of the Carbamoyl Methyl Sulfanyl Group: This step involves the formation of a carbamoyl intermediate, followed by its reaction with a sulfanyl compound.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through cycloaddition reactions involving azide and nitrile compounds.
Final Coupling: The final step involves the coupling of the synthesized intermediates to form the target compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[5-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups may allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-[5-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE can be compared with other thiadiazole derivatives, such as:
5-(4-Chlorophenyl)-1,3,4-Thiadiazole-2-Sulfonamide: Known for its antiviral activity.
N-{5-[(2-Fluorobenzyl)Sulfanyl]-1,3,4-Thiadiazol-2-Yl}-3-(1H-Indol-3-Yl)-Propanamide: Demonstrates inhibition against Pseudomonas syringae.
The unique combination of functional groups in N-[5-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE may confer distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C18H22N8O3S2 |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-[5-[2-(4-butoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C18H22N8O3S2/c1-2-3-10-29-14-6-4-13(5-7-14)20-16(28)11-30-18-23-22-17(31-18)21-15(27)8-9-26-12-19-24-25-26/h4-7,12H,2-3,8-11H2,1H3,(H,20,28)(H,21,22,27) |
InChI Key |
VHMZSPXRBYICCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CCN3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-7-[4-methoxy-3-(prop-2-en-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11489418.png)
![5-{[(3,4-Dichlorophenyl)amino]methyl}quinolin-8-ol](/img/structure/B11489439.png)
![4-chloro-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide](/img/structure/B11489453.png)


![methyl 4-[(diethoxyphosphoryl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11489461.png)


![5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(3-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11489500.png)
![12-(4-methoxyphenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B11489505.png)
![2-amino-4-(4-tert-butylphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11489506.png)
![2-[4-(Quinolin-2-yl)piperazin-1-yl]acetohydrazide](/img/structure/B11489508.png)
![5-(4-Fluorophenyl)-7-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11489510.png)
![7-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11489512.png)
